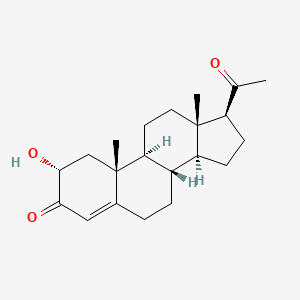

2-Hydroxy-4-pregnene-3,20-dione

Description

Structure

3D Structure

Properties

CAS No. |

604-28-4 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(2R,8S,9S,10R,13S,14S,17S)-17-acetyl-2-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-6-7-16-14-5-4-13-10-18(23)19(24)11-21(13,3)17(14)8-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21-/m0/s1 |

InChI Key |

BOZZHCVRWNSXMR-WEEZVYGMSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)[C@@H](C[C@]34C)O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(CC34C)O)C |

Synonyms |

2-hydroxy-4-pregnene-3,20-dione 2alpha-hydroxy-4-pregnene-3,20-dione 2beta-hydroxyprogesterone |

Origin of Product |

United States |

The Chemical Compound: 2 Hydroxy 4 Pregnene 3,20 Dione

Detailed Research Findings

Research has identified this compound in human biological samples, specifically in the urine during late pregnancy. nih.gov A 1992 study utilized liquid-gel chromatography, gas-liquid chromatography (GLC), and gas chromatography-mass spectrometry (GC-MS) to isolate and identify this compound from the urine of pregnant women. nih.gov

The same investigation also discovered and identified several other 2-hydroxylated C21 steroids, indicating a pattern of 2-hydroxylation of pregnane steroids during pregnancy. nih.gov The presence of these metabolites suggests specific enzymatic activity occurring during this physiological state.

Table 3: 2-Hydroxylated C21 Steroids Identified in Human Late Pregnancy Urine

| Compound Identified | Method of Identification |

|---|---|

| 2α-Hydroxy-4-pregnene-3,20-dione (2α-Hydroxyprogesterone) | Liquid-gel chromatography, GLC, GC-MS nih.gov |

| 2 ζ-hydroxy-5 ζ-pregnane-3,20-dione | Liquid-gel chromatography, GLC, GC-MS nih.gov |

| 2 ζ,20 ζ-dihydroxy-4-pregnen-3-one | Liquid-gel chromatography, GLC, GC-MS nih.gov |

| 2α,3α-dihydroxy-5α-pregnan-20-one | Liquid-gel chromatography, GLC, GC-MS nih.gov |

| 2α,3α-dihydroxy-5β-pregnan-20-one | Liquid-gel chromatography, GLC, GC-MS nih.gov |

| Two isomers of pregnane-2,3,20-triol | Liquid-gel chromatography, GLC, GC-MS nih.gov |

Metabolic Origin and Biotransformation Pathways of 2 Hydroxy 4 Pregnene 3,20 Dione

Enzymatic Formation of 2-Hydroxylated Pregnanes

The introduction of a hydroxyl group at the C-2 position of the pregnane (B1235032) skeleton is a key enzymatic step in the formation of 2-Hydroxy-4-pregnene-3,20-dione. This reaction is part of the broader metabolic processes that modify steroid hormones.

Progesterone (B1679170) is a central intermediate in the synthesis of numerous other steroid hormones, including corticosteroids and sex hormones. wikipedia.org The metabolism of progesterone is complex, involving a variety of enzymatic reactions that alter its structure and biological activity. One of these metabolic routes is hydroxylation, a process catalyzed by cytochrome P450 (CYP) enzymes that introduces a hydroxyl (-OH) group onto the steroid core. nih.gov

This hydroxylation can occur at various positions on the progesterone molecule. While hydroxylations at the 6β, 11α, 16α, 17α, and 21 positions are well-documented pathways in human steroid metabolism, the formation of 2-hydroxylated metabolites like this compound represents a less predominant, yet physiologically relevant, pathway. drugbank.comnih.gov The presence of this compound in pregnancy urine suggests that during periods of high progesterone production, metabolic pathways, including 2-hydroxylation, are active. nih.gov

The enzymes responsible for steroid hydroxylation are primarily members of the cytochrome P450 superfamily. nih.gov While the specific human enzyme that catalyzes the 2α-hydroxylation of progesterone to form this compound is not definitively identified in all literature, research in microbial and mammalian systems provides insight into potential candidates.

In humans, several CYP enzymes are known to hydroxylate progesterone at various positions. For instance, CYP3A4 is known to produce 2β-hydroxyprogesterone, 6β-hydroxyprogesterone, and 16α-hydroxyprogesterone. drugbank.com CYP2C19 primarily catalyzes the formation of 21-hydroxyprogesterone. drugbank.com

Studies on microbial enzymes have identified specific P450s capable of 2α-hydroxylation. For example, CYP154C2 from Streptomyces avermitilis has been shown to perform 2α-hydroxylation on androstenedione (B190577) (ASD) and testosterone (B1683101) (TES). nih.govasm.orgresearchgate.net Another bacterial enzyme, CYP105D18, hydroxylates testosterone to 2β-hydroxytestosterone. nih.govasm.org While these are not human enzymes, their action demonstrates the biochemical feasibility of 2-hydroxylation and provides models for understanding the structural requirements of enzymes that catalyze this specific reaction. The identification of this compound in human urine strongly implies the existence of a human enzyme, likely a member of the CYP2C or CYP3A subfamilies, with the capability for 2α-hydroxylation of progesterone. nih.govdrugbank.com

Table 1: Examples of P450 Enzymes and Their Steroid Hydroxylation Products

| Enzyme Family | Specific Enzyme | Substrate(s) | Hydroxylation Position(s) | Source Organism | Reference |

|---|---|---|---|---|---|

| CYP2C | CYP2C9 | Progesterone | 21 | Human | drugbank.com |

| CYP2C19 | Progesterone | 21 (major), 16α, 17α (minor) | Human | drugbank.com | |

| CYP3A | CYP3A4 | Progesterone | 2β, 6β, 16α (major), 21 (minor) | Human | drugbank.com |

| CYP154C | CYP154C2 | Androstenedione, Testosterone | 2α | Streptomyces avermitilis | nih.govresearchgate.net |

| CYP105D | CYP105D18 | Testosterone | 2β | Streptomyces avermitilis | nih.govasm.org |

Potential Downstream Metabolic Fates of this compound

Once formed, this compound can be further metabolized. The initial hydroxylation increases the polarity of the steroid molecule, often as a prelude to further modifications and eventual excretion. Based on the analysis of metabolites found in human pregnancy urine, several downstream biotransformation pathways can be proposed for this compound. nih.gov

These pathways likely involve enzymatic reactions common in steroid metabolism, such as:

Reduction of the C4-C5 double bond: The double bond in the A-ring can be reduced, leading to 5α- or 5β-pregnane structures.

Reduction of the 3-keto and 20-keto groups: The ketone groups can be reduced to hydroxyl groups by hydroxysteroid dehydrogenases.

The simultaneous discovery of other 2-hydroxylated C21 steroids in pregnancy urine supports this hypothesis. nih.gov These co-identified metabolites likely represent the subsequent metabolic products of this compound.

Table 2: Potential Downstream Metabolites of this compound

| Metabolite Name | Putative Precursor | Likely Metabolic Transformation(s) | Reference |

|---|---|---|---|

| 2ζ-hydroxy-5ζ-pregnane-3,20-dione | This compound | Reduction of the C4-C5 double bond | nih.gov |

| 2ζ,20ζ-dihydroxy-4-pregnen-3-one | This compound | Reduction of the 20-keto group | nih.gov |

| 2α,3α-dihydroxy-5α-pregnan-20-one | This compound | Reduction of the C4-C5 double bond and 3-keto group | nih.gov |

| 2α,3α-dihydroxy-5β-pregnan-20-one | This compound | Reduction of the C4-C5 double bond and 3-keto group | nih.gov |

| Pregnane-2,3,20-triol (isomers) | This compound | Reduction of C4-C5 double bond, 3-keto, and 20-keto groups | nih.gov |

| 2ζ,3ζ,16ζ-trihydroxy-5ζ-pregnan-20-one | This compound | Reduction of C4-C5 double bond and 3-keto group; further 16-hydroxylation | nih.gov |

Advanced Analytical Methodologies for Research on 2 Hydroxy 4 Pregnene 3,20 Dione

Chromatographic Techniques for Separation and Purification

Chromatography is a fundamental tool in steroid analysis, enabling the separation of complex mixtures into individual components. For a compound like 2-Hydroxy-4-pregnene-3,20-dione, which may be present in low concentrations alongside structurally similar steroids, efficient separation is the first critical step in its analysis.

Application of Liquid-Gel Chromatography in Metabolite Isolation

Liquid-gel chromatography has proven to be an effective method for the initial isolation of this compound from biological samples. One of the key applications of this technique was in the identification of 2α-hydroxy-4-pregnene-3,20-dione in the urine of women in late pregnancy. nih.gov This method allows for the separation of steroids based on their polarity and size, which is particularly useful for a preliminary clean-up and fractionation of complex biological extracts.

In such studies, the urine samples are typically subjected to an enzymatic hydrolysis step to cleave any conjugated moieties, followed by extraction. The resulting extract, containing a mixture of free steroids, is then applied to a liquid-gel chromatography column. The fractions are eluted with a solvent gradient, and those containing the compound of interest are collected for further analysis. The effectiveness of this technique lies in its ability to handle large sample volumes and provide a significant enrichment of the target analyte, which is often essential for subsequent identification and quantification.

Utility of Gas-Liquid Chromatography (GLC) for Quantitative Analysis

Following initial purification, Gas-Liquid Chromatography (GLC) has been a cornerstone for the quantitative analysis of this compound. nih.gov GLC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. For steroid analysis, it is often necessary to derivatize the compounds to increase their volatility and thermal stability, as well as to improve their chromatographic behavior.

In the analysis of this compound, the compound, along with other isolated steroids, is derivatized before injection into the GLC system. nih.gov The retention time of the derivatized compound under specific chromatographic conditions serves as a key identifier. By comparing the peak area of the analyte to that of a known amount of an internal standard, a precise quantification can be achieved. The use of GLC was instrumental in confirming the presence and determining the concentration of 2α-hydroxy-4-pregnene-3,20-dione in human pregnancy urine. nih.gov

Mass Spectrometry for Structural Elucidation and Confirmation

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and definitive confirmation of steroid metabolites. When coupled with a chromatographic separation method, it provides a powerful analytical platform with high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. This technique has been crucial in the identification of isomers of this compound and other related steroids. nih.gov For instance, GC-MS was successfully used to identify 2α-hydroxy-4-pregnene-3,20-dione in human late pregnancy urine. nih.gov

In a typical GC-MS analysis, the effluent from the GC column is directly introduced into the ion source of the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of a compound upon ionization is highly characteristic and serves as a molecular fingerprint. By comparing the mass spectrum of an unknown peak to a library of known spectra or to the spectrum of an authentic standard, a confident identification can be made. This is particularly important for distinguishing between stereoisomers, which may have very similar chromatographic retention times but can sometimes be differentiated by their mass spectra.

Mass Spectrometric Evidence in Characterization Studies

Mass spectrometric evidence is a cornerstone in the characterization of novel or previously unconfirmed steroid metabolites. The detailed information obtained from mass spectra, including the molecular ion and specific fragmentation patterns, provides unequivocal proof of a compound's structure. In the case of this compound, mass spectrometry was the definitive technique that confirmed its identity in biological samples. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a set of product ions. This technique provides even greater structural detail and is invaluable for differentiating between closely related steroid isomers.

| Analytical Technique | Application in this compound Research | Key Findings | References |

| Liquid-Gel Chromatography | Isolation of metabolites from biological samples. | Successfully isolated 2α-hydroxy-4-pregnene-3,20-dione from human pregnancy urine. | nih.gov |

| Gas-Liquid Chromatography (GLC) | Quantitative analysis of the compound. | Confirmed the presence and allowed for the quantification of 2α-hydroxy-4-pregnene-3,20-dione. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isomer identification and structural confirmation. | Provided definitive identification of 2α-hydroxy-4-pregnene-3,20-dione. | nih.gov |

| Mass Spectrometry (MS) | Structural elucidation and characterization. | Offered unequivocal evidence for the structure of the compound. | nih.gov |

Evolution of Analytical Strategies in Steroid Metabolomics Research

The field of steroid metabolomics has seen a significant evolution in analytical strategies, moving towards more comprehensive and high-throughput methods. nih.gov While traditional techniques like liquid-gel chromatography and GLC have been foundational, modern approaches often utilize ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov These methods offer enhanced separation efficiency, sensitivity, and the ability to analyze a wide range of steroids in a single run. nih.govacs.org

Biochemical Significance and Future Research Trajectories of 2 Hydroxy 4 Pregnene 3,20 Dione

Contribution to Understanding Perinatal Steroid Metabolism

The perinatal period is characterized by a unique and dynamic steroid metabolic environment, crucial for fetal development and the transition to neonatal life. The identification of 2α-hydroxy-4-pregnene-3,20-dione in the urine of healthy newborn infants has been a significant finding in this field. nih.gov This discovery, along with the characterization of its 2β-isomer, points to the activity of specific metabolic pathways during this life stage that may be less active or follow different courses in adults. nih.gov

The presence of 2α-hydroxy-4-pregnene-3,20-dione in newborns suggests a functional 2-hydroxylation pathway for progesterone (B1679170). nih.gov Progesterone itself is a key hormone during pregnancy, primarily produced by the placenta to maintain the uterine lining and suppress maternal immune responses. wikipedia.orgwikipedia.org After birth, the neonate must clear the high levels of placental progesterone, and the identification of hydroxylated metabolites like 2α-hydroxy-4-pregnene-3,20-dione provides a window into these clearance mechanisms. nih.gov The study of such metabolites helps to piece together the complex puzzle of neonatal steroid handling, offering clues about the maturation of hepatic and adrenal enzyme systems. Further investigation into the quantitative significance of this metabolic route could illuminate the specific enzymatic machinery active in the neonatal liver and other steroid-metabolizing tissues.

Role as an Intermediate in Broader Steroidogenic Networks

Steroidogenesis is a complex web of enzymatic reactions that convert cholesterol into a variety of essential hormones, including progestogens, corticosteroids, androgens, and estrogens. wikipedia.orgnih.gov These pathways are traditionally mapped out starting from the conversion of cholesterol to pregnenolone (B344588). wikipedia.orgyoutube.com Pregnenolone is then converted to progesterone, which stands at a critical crossroads, serving as a precursor for the synthesis of mineralocorticoids like aldosterone (B195564) and glucocorticoids like cortisol. wikipedia.orgnih.gov

2-Hydroxy-4-pregnene-3,20-dione emerges as a direct metabolite of progesterone (pregn-4-ene-3,20-dione). nih.govwikipedia.orgontosight.ai Its formation represents a modification step, where a hydroxyl group is added to the second carbon position of the progesterone molecule. rsc.org This hydroxylation alters the polarity and biological properties of the parent hormone. rsc.orgnih.gov While not a major end-product hormone itself, its existence as a metabolic intermediate is significant. The generation of hydroxylated steroids is a common step in hormone metabolism, often preparing them for further conversion or for conjugation and excretion. The position of the hydroxylation is critical, as it can dramatically influence the biological activity of the steroid. nih.gov For instance, hydroxylation at different positions on the steroid nucleus is a key determinant of whether a compound will have glucocorticoid, mineralocorticoid, or other hormonal activities. nih.govrsc.org The formation of this compound is therefore an integral, albeit specific, branch of the vast steroidogenic network.

Unexplored Areas in the Enzymology of 2-Hydroxylation

The hydroxylation of steroids is predominantly carried out by a superfamily of enzymes known as cytochrome P450s (CYPs). nih.govnih.gov These enzymes are responsible for the high degree of regio- and stereoselectivity seen in steroid metabolism, catalyzing hydroxylations at various positions on the steroid core. rsc.org However, the specific enzymes responsible for 2α-hydroxylation of progesterone in human tissues are not as extensively characterized as those for other positions, such as 11β-, 17α-, and 21-hydroxylation, which are well-defined steps in the synthesis of cortisol. nih.gov

Research indicates that 2α-hydroxylation of steroids is a relatively rare event, and the P450s that perform this reaction often have low conversion efficiency. nih.gov This presents a significant gap in our understanding of steroid metabolism. Identifying and characterizing the specific human CYP enzymes that convert progesterone to this compound is a key area for future research. Such studies would involve screening human tissue libraries, particularly from the liver and adrenal glands, and using recombinant enzyme technologies to test the activity of candidate P450s. Furthermore, exploring the substrate specificity of these enzymes would reveal whether they act exclusively on progesterone or can hydroxylate other steroid substrates as well. A deeper understanding of the enzymology of 2-hydroxylation could also have implications for drug metabolism, as many pharmaceutical compounds with a steroid-like structure could be substrates for these enzymes.

Theoretical and Computational Approaches in Steroid Metabolism Research

Modern biochemical research increasingly relies on theoretical and computational methods to complement experimental work. In the field of steroid metabolism, these approaches are invaluable for understanding the complex interactions between steroid substrates and the enzymes that modify them. Structure-guided rational design, for example, has been successfully used to engineer cytochrome P450 enzymes to improve their catalytic efficiency and selectivity for specific hydroxylations. nih.gov

By creating computational models of the active sites of P450 enzymes, researchers can simulate how a steroid like progesterone binds. nih.gov These models can predict which amino acid residues are critical for positioning the steroid for 2α-hydroxylation. This theoretical insight can then guide site-directed mutagenesis experiments to create enzyme variants with enhanced activity or altered specificity. nih.gov Such computational studies can help to explain why 2α-hydroxylation is a less common reaction by comparing the active site architecture of putative 2α-hydroxylases with that of well-characterized steroid hydroxylases. These in silico approaches can accelerate the pace of discovery, providing testable hypotheses and reducing the need for extensive and often laborious experimental screening. Applying these methods to the study of this compound formation could rapidly advance our knowledge of the responsible enzymes and the structural basis for their unique catalytic function.

Q & A

Basic: How can researchers distinguish 2-Hydroxy-4-pregnene-3,20-dione from its structural analogs using spectroscopic and chromatographic methods?

To differentiate this compound from structurally similar progestogens (e.g., 16α-, 17α-, or 21-hydroxy derivatives), employ a combination of FTIR, UV-Vis spectroscopy, and ¹H NMR . For example:

- FTIR identifies hydroxyl (-OH) and carbonyl (C=O) functional groups, with distinct absorption bands for the 2-hydroxy position compared to other isomers.

- ¹H NMR resolves stereochemical differences; for instance, the 2α-hydroxy proton exhibits unique coupling constants compared to 6β- or 16α-hydroxy derivatives .

- High-performance liquid chromatography (HPLC) with reverse-phase columns can separate analogs based on polarity differences, validated using reference standards .

Basic: What are the validated enzyme immunoassay (EIA) protocols for quantifying this compound in biological matrices?

Validated EIA protocols include:

- Antibody specificity testing : Use cross-reactivity panels (e.g., CL425 antibody) to confirm selectivity against metabolites like 5α-pregnan-3,20-dione (<55% cross-reactivity) and 5β-pregnan-3β-ol-20-one (<12.5%) .

- Serial dilution validation : Ensure parallelism between standard curves and serially diluted fecal extracts (e.g., slope: −0.0267, R² = 0.9691) .

- Precision checks : Intra-assay CV <10%, inter-assay CV <5.7% using internal controls .

Basic: What synthetic routes are reported for preparing this compound and its derivatives?

Key synthetic strategies include:

- Epoxidation : 16α,17α-epoxy derivatives are synthesized via epoxide formation at the Δ⁴ double bond, followed by hydroxylation at specific positions .

- Fluorination/Bromination : Introduce halogens (e.g., 6α-fluoro or 21-bromo groups) using electrophilic reagents, followed by regioselective hydroxylation .

- Metabolic mimicry : Recombinant CYP3A4 enzymes hydroxylate progesterone at the 2α, 6β, or 16α positions, enabling metabolite isolation .

Advanced: How does cytochrome P450 3A-mediated metabolism influence the bioactivity of this compound in mammalian systems?

CYP3A4 hydroxylates progesterone to produce metabolites like 2α-OHP and 6β-OHP, which exhibit distinct bioactivities:

- Uterine contractility modulation : 6β-OHP competitively binds progesterone receptors, altering calcium signaling in myometrial cells .

- Neuroprotective effects : Hydroxylated derivatives may reduce NF-κB activation in traumatic brain injury models, as seen in progesterone studies .

- Immunosuppression : 11β-hydroxy derivatives inhibit immune maturation in thymic steroids, suggesting metabolic modifications dictate tissue-specific effects .

Advanced: What experimental models (e.g., neurotrauma) have been used to study the signaling modulation effects of this compound?

- Cortical contusion models : Progesterone (4-pregnene-3,20-dione) dissolved in 2-hydroxypropyl-β-cyclodextrin (20 mg:4 mL) reduces TLR4/NF-κB activation in rats, suggesting analogous mechanisms for hydroxylated derivatives .

- In vitro receptor assays : Competitive binding studies using recombinant progesterone receptors (PR-A/PR-B) quantify affinity changes induced by hydroxylation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Meta-analysis frameworks : Compare assay conditions (e.g., antibody cross-reactivity profiles, solvent systems) to identify methodological variability .

- Dose-response reevaluation : Assess non-linear effects, as seen in neuroprotection studies where progesterone efficacy peaks at 20 mg/kg .

- Structural confirmation : Re-analyze disputed compounds via LC-MS/MS to rule out isomer contamination (e.g., 2α vs. 6β-hydroxy derivatives) .

Advanced: What are the implications of hydroxylation at the 11β position on the immunosuppressive properties of this compound derivatives?

- Thymic steroid activity : 11β-Hydroxy-4-pregnene-3,20-dione inhibits T-cell maturation in human thymus extracts, suggesting immunosuppressive potential via glucocorticoid receptor crosstalk .

- Receptor specificity : Molecular docking simulations show 11β-hydroxy groups enhance binding to glucocorticoid receptors (GR) over progesterone receptors (PR), altering transcriptional outcomes .

Methodological: What are the critical steps in validating the specificity of antibodies used in immunoassays for this compound quantification?

- Cross-reactivity profiling : Test against 20+ structurally related steroids (e.g., 5α/5β-pregnane derivatives) to ensure <1% interference for non-target analytes .

- Matrix effect correction : Spike recovery experiments in fecal or plasma extracts adjust for organic solvent interference .

- Parallelism validation : Confirm linearity of diluted biological samples against standard curves (slope deviation <5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.